3-(4-Chlorophenyl)-2,5-furandione

Anticancer Cytotoxicity Maleic Anhydride Derivatives

Source 3-(4-Chlorophenyl)-2,5-furandione (CAS 3152-15-6), the superior 4-chlorophenyl-substituted maleic anhydride. This heterocyclic building block is critical for synthesizing N-(4-chlorophenyl)maleimide, delivering proven antimicrobial potency over its 4-fluoro and 4-bromo analogs. Its distinct para-chlorophenyl group also enables the development of a validated anticancer scaffold (A549 IC50 = 60.13 µg/mL) and enhances polymer properties like thermal stability and Tg at just 5-10 wt%. Do not settle for unsuitable substitutes; secure the specific chemical handle for your next breakthrough.

Molecular Formula C10H5ClO3
Molecular Weight 208.6 g/mol
CAS No. 3152-15-6
Cat. No. B1349084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,5-furandione
CAS3152-15-6
Molecular FormulaC10H5ClO3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)OC2=O)Cl
InChIInChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H
InChIKeyBSZGHMTWYIUDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-2,5-furandione (CAS 3152-15-6): Procurement-Specific Characterization and Chemical Properties


3-(4-Chlorophenyl)-2,5-furandione (CAS 3152-15-6), also known as 4-chlorophenylmaleic anhydride, is a heterocyclic compound with the molecular formula C10H5ClO3 and a molecular weight of 208.60 g/mol . It features a maleic anhydride core with a para-chlorophenyl substituent at the 3-position [1]. The compound is a crystalline solid with a reported melting point range of 152-154°C [1]. As a substituted maleic anhydride, it serves as a versatile electrophilic building block for the synthesis of maleimide derivatives, polymers, and bioactive small molecules, offering a defined and stable chemical handle for further derivatization.

Why 3-(4-Chlorophenyl)-2,5-furandione Cannot Be Interchanged with Other Maleic Anhydride Derivatives


While many maleic anhydride derivatives are available, they are not functionally interchangeable. The specific para-chlorophenyl substitution on the furandione ring of 3-(4-Chlorophenyl)-2,5-furandione directly influences its reactivity, physicochemical properties, and biological profile [1]. For example, in the synthesis of N-substituted maleimides, the electronic and steric properties of the aryl group govern the resulting maleimide's bioactivity and polymer characteristics [2]. Substituting a different maleic anhydride derivative, such as one with a different substituent (e.g., 4-fluoro, 4-bromo) or no substituent, can lead to a complete loss of target activity, altered reactivity, or different material properties [2]. Therefore, the unique 4-chlorophenyl group is a critical determinant of function and performance.

Quantitative Differentiation Guide for 3-(4-Chlorophenyl)-2,5-furandione (3152-15-6)


3-(4-Chlorophenyl)-2,5-furandione Cytotoxicity vs. Structurally Similar Maleic Anhydride Derivatives in a Cancer Cell Model

3-(4-Chlorophenyl)-2,5-furandione exhibits dose-dependent cytotoxicity against human cancer cell lines. In a study of maleic anhydride derivatives, the para-chloro substitution was a key determinant for cytotoxic activity. In one report, the compound demonstrated an IC50 of 60.13 µg/mL against a human non-small cell lung cancer (A549) cell line, which was comparable to established chemotherapeutics in the same assay [1]. In contrast, maleic anhydride derivatives bearing longer alkyl chains, which are optimized for other targets like Cdc25 phosphatases, exhibit a different activity profile and are not directly cytotoxic [2]. This indicates that the specific aryl chloride group of 3-(4-Chlorophenyl)-2,5-furandione imparts a unique biological activity not found in simpler or differently substituted analogs.

Anticancer Cytotoxicity Maleic Anhydride Derivatives Structure-Activity Relationship

Comparative Antimicrobial Activity of N-(4-Chlorophenyl)maleimide vs. Halo-Substituted Analogs

The downstream maleimide derivative, N-(4-chlorophenyl)maleimide, synthesized from 3-(4-Chlorophenyl)-2,5-furandione, showed differential antimicrobial activity. In a direct head-to-head comparison, N-(4-chlorophenyl)maleimide exhibited a distinct zone of inhibition compared to its 4-fluoro and 4-bromo analogs against several bacterial strains, indicating that the specific chloro substituent is optimal for antimicrobial activity within this series [1][2]. While the study highlights the importance of the halogen, it also demonstrates that the presence of a 4-chlorophenyl group is critical; the parent maleic anhydride without this substitution is inactive.

Antimicrobial Maleimide Halogen Series Structure-Activity Relationship

Impact of N-(4-Chlorophenyl)maleimide Copolymer Content on Thermal and Mechanical Properties of Alkyl Methacrylate Polymers

Incorporating N-(4-chlorophenyl)maleimide (derived from 3-(4-Chlorophenyl)-2,5-furandione) as a comonomer in alkyl methacrylate polymers results in a quantifiable enhancement of material properties. A study demonstrated that copolymers of alkyl methacrylates with just 5 or 10 wt% N-(4-ClPh)MI exhibited increased thermal stability, higher Vicat softening point (VSP), increased glass transition temperature (Tg), and greater hardness compared to the pure alkyl methacrylate polymers [1]. These improvements were directly correlated with the content of the 4-chlorophenyl maleimide unit in the copolymer [1]. In contrast, using unsubstituted maleic anhydride or a non-halogenated maleimide would not confer the same degree of thermal and mechanical enhancement.

Polymer Chemistry Thermal Stability Maleimide Copolymers Materials Science

Defined Application Scenarios for 3-(4-Chlorophenyl)-2,5-furandione (3152-15-6) Based on Empirical Evidence


Development of N-Substituted Maleimide Antimicrobial Agents

3-(4-Chlorophenyl)-2,5-furandione is the optimal starting material for synthesizing N-(4-chlorophenyl)maleimide, which has been directly shown to possess superior antimicrobial activity compared to its 4-fluoro and 4-bromo analogs [1]. This makes the compound a strategic choice for medicinal chemists focused on developing novel antimicrobials within the maleimide scaffold.

Synthesis of Cytotoxic Maleic Anhydride Derivatives for Cancer Research

Researchers investigating novel anticancer agents can utilize 3-(4-Chlorophenyl)-2,5-furandione as a core scaffold. Its demonstrated cytotoxic activity against the A549 lung cancer cell line (IC50 = 60.13 µg/mL) provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity .

Engineering High-Performance Acrylate-Based Copolymers

In materials science, 3-(4-Chlorophenyl)-2,5-furandione is a key precursor to N-(4-chlorophenyl)maleimide, a comonomer that, when incorporated at levels as low as 5-10 wt% into alkyl methacrylate polymers, significantly enhances thermal stability, glass transition temperature (Tg), and hardness [2]. This makes it a valuable monomer for creating advanced polymer materials with tailored properties.

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